![molecular formula C21H16ClN3OS B606816 4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol CAS No. 1661845-86-8](/img/structure/B606816.png)
4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol
Übersicht
Beschreibung
“4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol” is a chemical compound with the molecular formula C21H16ClN3OS . It has a molecular weight of 393.9 g/mol . The IUPAC name for this compound is 4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol .
Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has two hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 86.3 Ų . The compound has a complexity of 476 .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
CRT0105950 has been identified as a potential therapeutic agent in cancer treatment . It has been shown to inhibit LIMK1 and LIMK2 activity in vitro, which are important for cancer cell proliferation . This compound has been found to be effective against various types of cancer cells, including rhabdomyosar
Wirkmechanismus
Target of Action
CRT0105950 is a potent inhibitor of LIM kinases (LIMK), specifically LIMK1 and LIMK2 . LIM kinases play crucial roles in actin cytoskeleton dynamics and microtubule organization .
Mode of Action
CRT0105950 interacts with its targets, LIMK1 and LIMK2, by binding to their ATP-binding pockets . This interaction inhibits the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation of cofilin, a downstream target of LIMK .
Biochemical Pathways
The primary biochemical pathway affected by CRT0105950 is the Rho-associated coiled-coil-containing protein kinase (ROCK)/LIMK/cofilin signaling pathway . This pathway is stimulated by various factors including receptor tyrosine kinases, G protein-coupled receptors, integrins, growth factors, hormones, fibronectin, collagen, and laminin . Inhibition of LIMK by CRT0105950 disrupts this pathway, leading to changes in actin cytoskeleton dynamics and microtubule organization .
Result of Action
CRT0105950’s inhibition of LIMK1 and LIMK2 leads to a decrease in the phosphorylation of cofilin . This results in significant alterations in microtubule organization, leading to mitotic defects . Additionally, CRT0105950 increases α-tubulin acetylation in cells . These molecular and cellular effects contribute to the compound’s ability to impair tumor cell proliferation .
Action Environment
The action, efficacy, and stability of CRT0105950 can be influenced by various environmental factors. For instance, the presence of the aforementioned stimulators of the ROCK/LIMK/cofilin signaling pathway can affect the compound’s action . .
Eigenschaften
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CRT0105950 interact with its target and what are the downstream effects?
A1: CRT0105950 is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].
Q2: What are the in vitro and in vivo efficacy results of CRT0105950?
A2: In vitro screening of CRT0105950 against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of CRT0105950 as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.